molecular formula C15H9F3N2O4 B5578405 (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE

Cat. No.: B5578405
M. Wt: 338.24 g/mol
InChI Key: YOIYKBSJEGYGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 1,3-benzodioxole to introduce the nitro group, followed by a condensation reaction with a trifluoromethyl-substituted benzaldehyde under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups at the trifluoromethyl position.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is unique due to the combination of its nitro, benzodioxole, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4/c16-15(17,18)10-3-1-2-4-11(10)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIYKBSJEGYGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.